molecular formula C7H8F2O2 B2415439 6,6-Difluorobicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 2248267-95-8

6,6-Difluorobicyclo[3.1.0]hexane-1-carboxylic acid

Cat. No.: B2415439
CAS No.: 2248267-95-8
M. Wt: 162.136
InChI Key: SRBHXVYJADAQOA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Difluorobicyclo[3.1.0]hexane-1-carboxylic acid typically involves the reaction of commercially available compounds. One common method includes the reaction of a non-activated cyclopentene fragment with a TMSCF3-NaI system using a slow addition protocol. This reaction yields a diastereomeric mixture, which can be effectively separated by flash column chromatography. Further chemical transformations, such as the introduction of amine and carboxylic acid groups, produce diastereomerically pure cis- and trans-6,6-difluorobicyclo[3.1.0]hexane building blocks .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the scalability of the synthetic routes mentioned above suggests potential for industrial application. The use of commercially available starting materials and straightforward reaction conditions facilitates the production of this compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

6,6-Difluorobicyclo[3.1.0]hexane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve standard laboratory techniques .

Major Products

The major products formed from these reactions include various derivatives of this compound, such as amines, alcohols, and other functionalized compounds.

Scientific Research Applications

6,6-Difluorobicyclo[3.1.0]hexane-1-carboxylic acid has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6-Difluorobicyclo[3.1.0]hexane-1-carboxylic acid stands out due to its rigid bicyclic structure combined with fluorine atoms, which imparts unique properties such as increased stability, specific reactivity, and potential for drug discovery applications. These characteristics differentiate it from other similar compounds and highlight its value in scientific research .

Properties

IUPAC Name

6,6-difluorobicyclo[3.1.0]hexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2O2/c8-7(9)4-2-1-3-6(4,7)5(10)11/h4H,1-3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBHXVYJADAQOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)(C2(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2248267-95-8
Record name 6,6-difluorobicyclo[3.1.0]hexane-1-carboxylic acid
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